Fmoc-DL-Phe-OH Fmoc-DL-Phe-OH
Brand Name: Vulcanchem
CAS No.: 100750-05-8
VCID: VC20743265
InChI: InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

Fmoc-DL-Phe-OH

CAS No.: 100750-05-8

Cat. No.: VC20743265

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-DL-Phe-OH - 100750-05-8

Specification

CAS No. 100750-05-8
Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
Standard InChI Key SJVFAHZPLIXNDH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Nomenclature

Fmoc-DL-Phe-OH has been identified with two different CAS numbers in chemical databases, indicating potential variations in registration or commercial availability:

ParameterValue
CAS Number126727-04-6 or 100750-05-8
Chemical Name2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
Molecular FormulaC₂₄H₂₁NO₄
Molecular Weight387.428 - 387.5 g/mol

The compound represents a racemic mixture containing both the D and L stereoisomers of phenylalanine with the amino group protected by the Fmoc moiety. This protection is crucial for controlling reactivity during peptide synthesis processes .

Physical and Chemical Properties

Fmoc-DL-Phe-OH demonstrates distinct physicochemical properties that make it suitable for various applications in peptide chemistry:

PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Boiling Point620.1±50.0 °C at 760 mmHg
Flash Point328.8±30.1 °C
Exact Mass387.147064
LogP5.41
Polar Surface Area (PSA)75.63000
Index of Refraction1.633
Vapor Pressure0.0±1.9 mmHg at 25°C

These properties influence the compound's behavior in various solvents and reaction conditions, which is critical information when designing peptide synthesis protocols . The high boiling and flash points indicate the compound's thermal stability, while the LogP value suggests its relatively hydrophobic nature, which affects solubility in different media.

Structural Characteristics

The Fmoc-DL-Phe-OH molecule consists of three key structural components: the phenylalanine amino acid, the Fmoc protecting group, and the free carboxylic acid. The canonical SMILES notation for this compound is:

O=C(N([H])C(C(O[H])=O)([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1[H])OC([H])([H])C2([H])C3=C([H])C([H])=C([H])C([H])=C3C4=C([H])C([H])=C([H])C([H])=C24

The structure features:

  • A phenylalanine residue with a benzyl side chain

  • The Fmoc group attached to the α-amino function of phenylalanine

  • A free carboxylic acid group available for peptide bond formation

This unique structure enables the compound to participate selectively in peptide coupling reactions while maintaining protection of the amino function until needed.

Solubility and Solution Preparation

The appropriate solvent selection and solution preparation are crucial for the effective utilization of Fmoc-DL-Phe-OH in various applications. Below is a comprehensive table for stock solution preparation:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.5806 mL12.9032 mL25.8065 mL
5 mM0.5161 mL2.5806 mL5.1613 mL
10 mM0.2581 mL1.2903 mL2.5806 mL

For storage stability, it is recommended that when stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month. To enhance solubility, heating the sample to 37°C followed by ultrasonic bath treatment can be effective .

Applications in Peptide Chemistry

Fmoc-DL-Phe-OH serves as a fundamental building block in peptide synthesis, primarily owing to the characteristics of the Fmoc protecting group. The Fmoc strategy for peptide synthesis has gained widespread acceptance due to several advantages:

  • Selective deprotection under mild basic conditions

  • Compatibility with acid-labile side-chain protecting groups

  • Formation of stable intermediates during solid-phase peptide synthesis

  • Generation of byproducts that are easily removed from the reaction mixture

The racemic nature of Fmoc-DL-Phe-OH makes it particularly useful in studies where stereochemical diversity is desired, such as in the development of peptide libraries with varied configurations at the phenylalanine position.

Reactivity Patterns

The reactivity of Fmoc-DL-Phe-OH is primarily determined by its functional groups:

Amino Group Protection

The Fmoc group protects the α-amino functionality, preventing undesired reactions during peptide coupling. This protection is essential for controlled stepwise peptide synthesis .

Carboxylic Acid Reactivity

The free carboxylic acid group readily participates in peptide bond formation when activated with appropriate coupling reagents. This allows for the sequential addition of amino acids in peptide synthesis .

Deprotection Chemistry

One of the most significant aspects of Fmoc chemistry is the selective removal of the Fmoc group under basic conditions, typically using piperidine in DMF. This deprotection occurs via a β-elimination mechanism, releasing the dibenzofulvene byproduct and carbon dioxide, and exposing the free amino group for subsequent coupling reactions.

Related Compounds and Derivatives

Fmoc-DL-Phe-OH belongs to a broader family of protected amino acids used in peptide synthesis. Close relatives include:

  • Fmoc-L-Phe-OH: The enantiopure L-form, commonly used when stereochemical purity is required

  • Fmoc-D-Phe-OH: The D-enantiomer, useful for introducing D-amino acids into peptides

  • Fmoc-Phe-Phe-OH: A protected dipeptide containing two phenylalanine residues, used in more advanced peptide synthesis strategies

These related compounds share similar chemical behaviors but differ in their stereochemical properties, which can significantly impact the structural and functional characteristics of the resulting peptides.

Research Applications

Fmoc-DL-Phe-OH has found applications in various research fields beyond conventional peptide synthesis:

Self-Assembly Studies

Research has shown that Fmoc-protected amino acids and peptides can self-assemble into supramolecular structures in aqueous media, forming nanoscale architectures and hydrogels. These self-assembled systems have potential applications in tissue engineering, drug delivery, and biomaterials development .

Peptide-Based Materials

The incorporation of Fmoc-DL-Phe-OH into peptide sequences can contribute to the development of novel peptide-based materials with unique structural and functional properties. The aromatic nature of both the phenylalanine side chain and the Fmoc group can promote π-π stacking interactions, driving self-assembly processes .

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